molecular formula C14H11FO3 B6365122 2-(2-Fluoro-4-methoxyphenyl)benzoic acid CAS No. 1184363-23-2

2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6365122
CAS No.: 1184363-23-2
M. Wt: 246.23 g/mol
InChI Key: HHXYGBUTASDHEP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For instance, 2-fluoro-4-methoxyphenylboronic acid can be coupled with 2-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using suitable reducing agents.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of lithium aluminum hydride can achieve reduction.

    Substitution: Reagents like sodium methoxide or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-(2-Fluoro-4-hydroxyphenyl)benzoic acid, while reduction of the fluoro group may produce 2-(4-Methoxyphenyl)benzoic acid.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the additional phenyl ring.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    2-Fluoro-4-(4-methoxyphenyl)benzoic acid: Similar structure with a different substitution pattern.

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYGBUTASDHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681294
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184363-23-2
Record name 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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